![molecular formula C24H30O5 B12323144 Desonide delta 9 (11) analog](/img/structure/B12323144.png)
Desonide delta 9 (11) analog
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Overview
Description
Desonide delta 9 (11) analog is a synthetic corticosteroid compound with the molecular formula C24H30O5 and a molecular weight of 398.49 . It is an impurity of Triamcinolone Acetonide, which is used as an antiasthmatic and antiallergic agent . This compound is known for its anti-inflammatory and antipruritic properties, making it useful in various dermatological applications .
Preparation Methods
The synthesis of Desonide delta 9 (11) analog involves the reaction of Budesonide Impurity 11 with acetone . The preparation method of delta 9 (11) steroidal compounds generally includes deoxygenating 9,11-epoxysteroids using hydroiodic acid (HI) . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Desonide delta 9 (11) analog undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Desonide delta 9 (11) analog has several scientific research applications, including:
Mechanism of Action
Desonide delta 9 (11) analog exerts its effects by binding to cytosolic glucocorticoid receptors . This complex then migrates to the nucleus and binds to specific genetic elements on the DNA, activating or repressing various genes . This results in the anti-inflammatory, antipruritic, and vasoconstrictive properties of the compound .
Comparison with Similar Compounds
Desonide delta 9 (11) analog is similar to other corticosteroids such as:
Desonide: A low-potency topical corticosteroid used to treat inflammatory skin conditions.
Triamcinolone Acetonide: A medium-potency corticosteroid used for its anti-inflammatory and immunosuppressive properties.
Hydrocortisone: A low-potency corticosteroid used for its anti-inflammatory and antipruritic effects.
The uniqueness of this compound lies in its specific structure and the presence of the delta 9 (11) double bond, which may influence its pharmacological properties and potency compared to other corticosteroids .
Properties
IUPAC Name |
8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-21(2)28-20-12-18-16-6-5-14-11-15(26)7-9-22(14,3)17(16)8-10-23(18,4)24(20,29-21)19(27)13-25/h7-9,11,16,18,20,25H,5-6,10,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAIWNCAVBJJDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4=CCC3(C2(O1)C(=O)CO)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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